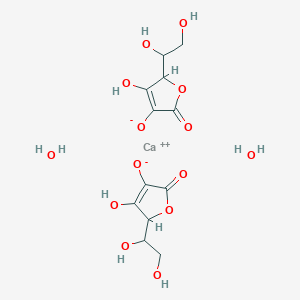

calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate, also known as calcium ascorbate dihydrate, is a compound with the molecular formula C12H14CaO12·2H2O. It is a calcium salt of ascorbic acid (vitamin C) and is commonly used as a dietary supplement and food additive due to its antioxidant properties. The compound appears as a white or slightly yellowish crystalline powder and is freely soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium ascorbate dihydrate can be synthesized by reacting ascorbic acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving ascorbic acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium ascorbate dihydrate. The reaction can be represented as follows:

C6H8O6+CaCO3→C6H7CaO6+CO2+H2O

Industrial Production Methods

In industrial settings, calcium ascorbate dihydrate is produced by a similar method but on a larger scale. The process involves the use of high-purity ascorbic acid and calcium carbonate or calcium hydroxide. The reaction is carried out in large reactors, and the resulting product is filtered, dried, and packaged for use as a dietary supplement or food additive .

Chemical Reactions Analysis

Types of Reactions

Calcium ascorbate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Calcium ascorbate dihydrate can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

Reduction: It can be reduced back to ascorbic acid using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups in calcium ascorbate dihydrate can participate in substitution reactions with reagents like acyl chlorides to form esters.

Major Products Formed

Oxidation: Dehydroascorbic acid

Reduction: Ascorbic acid

Substitution: Ester derivatives of ascorbic acid

Scientific Research Applications

Calcium ascorbate dihydrate has a wide range of scientific research applications:

Chemistry: It is used as a reducing agent in various chemical reactions and as a stabilizer for certain compounds.

Biology: It is studied for its role in collagen synthesis, immune function, and as an antioxidant.

Medicine: It is used in the treatment of scurvy and as a dietary supplement to prevent vitamin C deficiency.

Mechanism of Action

Calcium ascorbate dihydrate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound also plays a crucial role in collagen synthesis by acting as a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen .

Comparison with Similar Compounds

Similar Compounds

- Sodium ascorbate

- Magnesium ascorbate

- Potassium ascorbate

Comparison

Calcium ascorbate dihydrate is unique among these compounds due to its calcium content, which provides additional nutritional benefits. Unlike sodium ascorbate, it does not contribute to sodium intake, making it a preferred choice for individuals on low-sodium diets. Magnesium ascorbate and potassium ascorbate also offer similar antioxidant properties, but calcium ascorbate dihydrate is often favored for its dual role in providing both vitamin C and calcium .

Biological Activity

Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate, commonly known as calcium erythorbate, is a calcium salt derived from erythorbic acid. This compound exhibits significant biological activity, primarily attributed to its antioxidant properties and its role in various biochemical processes. Below is a detailed examination of its biological activities, including relevant data tables and research findings.

- Chemical Formula : C₁₂H₁₄CaO₁₂

- Molecular Weight : 390.31 g/mol

- CAS Number : 99552-34-8

The structure of calcium erythorbate includes a furan ring with hydroxyl groups that enhance its reactivity and biological activity.

Antioxidant Activity

Calcium erythorbate is recognized for its antioxidant properties , which play a crucial role in preventing oxidative damage in biological systems. This compound can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Free Radical Scavenging : Calcium erythorbate effectively neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Regeneration of Other Antioxidants : It aids in the regeneration of other antioxidants like vitamin C, enhancing overall antioxidant capacity in biological systems.

Biological Applications

Calcium erythorbate has been studied for several applications due to its biological activities:

- Food Preservation : Utilized as a food additive to prevent oxidation, thereby extending shelf life and maintaining nutritional quality.

- Pharmaceuticals : Investigated for potential therapeutic effects due to its ability to modulate oxidative stress-related pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Efficacy in Cell Cultures :

- A study demonstrated that calcium erythorbate significantly reduced oxidative DNA damage in HepG2 cells induced by hydrogen peroxide (H₂O₂). The compound decreased DNA strand breaks by approximately 33% and oxidative DNA damage by 12% in purines and 35% in pyrimidines, indicating strong protective effects against oxidative stress.

-

Food Industry Applications :

- Calcium erythorbate has been utilized in various food products to enhance stability and prevent rancidity. In a comparative study, it was shown that products treated with calcium erythorbate exhibited lower levels of lipid peroxidation compared to untreated controls, highlighting its effectiveness as an antioxidant agent.

Properties

IUPAC Name |

calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJHWLDSRIHFKY-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.